

Toxicological Profile and Safety Data of (-)-Camphenilone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Camphenilone

Cat. No.: B13416667

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Disclaimer: As of December 2025, a comprehensive toxicological profile for **(-)-Camphenilone** is not available in the public domain. Extensive searches of scientific literature and toxicology databases have not yielded specific studies on its acute toxicity, genotoxicity, repeated-dose toxicity, or its effects on cellular signaling pathways. The information presented in this guide is based on the limited available safety data and includes hypothetical examples to illustrate the structure and content of a complete toxicological profile as requested. These examples are for illustrative purposes only and do not represent actual experimental results for **(-)-Camphenilone**.

Chemical Identity and Known Hazards

(-)-Camphenilone is a bicyclic monoterpene ketone.^[1] Its primary identification details are summarized below.

Identifier	Value
IUPAC Name	(1R,4S)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
CAS Number	50896-19-0
Molecular Formula	C ₉ H ₁₄ O
Molecular Weight	138.21 g/mol
Synonyms	(1R)-Camphenilone, (R)-3,3-Dimethylbicyclo[2.2.1]heptan-2-one

Based on notifications to the ECHA C&L Inventory, **(-)-Camphenilone** has the following GHS hazard classifications:

- Flammable liquids (Category 4), H227: Combustible liquid.[[1](#)]
- Skin irritation (Category 2), H315: Causes skin irritation.[[1](#)]
- Serious eye irritation (Category 2A), H319: Causes serious eye irritation.[[1](#)]
- Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3), H335: May cause respiratory irritation.[[1](#)]

Hypothetical Toxicological Data Summary

The following tables present a hypothetical summary of toxicological data that would typically be generated for a compound like **(-)-Camphenilone**. This data is illustrative and not based on actual experimental results.

Table 1: Hypothetical Acute Toxicity Data

Test	Species	Route	LD ₅₀ /LC ₅₀	Observations
Acute Oral Toxicity	Rat	Oral (gavage)	> 2000 mg/kg	No mortality or significant clinical signs of toxicity observed.
Acute Dermal Toxicity	Rabbit	Dermal	> 2000 mg/kg	Moderate skin irritation at the application site.
Acute Inhalation Toxicity	Rat	Inhalation (vapor)	> 5 mg/L (4h)	Signs of respiratory irritation during exposure.

Table 2: Hypothetical Genotoxicity Data

Assay	Test System	Metabolic Activation (S9)	Concentration Range	Result
Bacterial Reverse Mutation (Ames Test)	S. typhimurium (TA98, TA100, TA1535, TA1537), E. coli (WP2 uvrA)	With and without	50 - 5000 µg/plate	Negative
In Vitro Micronucleus Test	Human peripheral blood lymphocytes	With and without	10 - 1000 µg/mL	Negative
In Vivo Micronucleus Test	Mouse bone marrow	N/A	500, 1000, 2000 mg/kg	Negative

Table 3: Hypothetical Repeated-Dose Toxicity (28-Day Oral Study)

Parameter	Species/Sex	Dose Groups (mg/kg/day)	NOAEL (mg/kg/day)	Key Findings
Clinical Observations	Rat (M/F)	0, 100, 300, 1000	1000	No treatment-related clinical signs.
Body Weight	Rat (M/F)	0, 100, 300, 1000	300	Decreased body weight gain in males at 1000 mg/kg/day.
Hematology	Rat (M/F)	0, 100, 300, 1000	1000	No adverse effects observed.
Clinical Chemistry	Rat (M/F)	0, 100, 300, 1000	300	Increased liver enzymes (ALT, AST) at 1000 mg/kg/day.
Organ Weights	Rat (M/F)	0, 100, 300, 1000	300	Increased relative liver weight in both sexes at 1000 mg/kg/day.
Histopathology	Rat (M/F)	0, 100, 300, 1000	300	Centrilobular hepatocellular hypertrophy at 1000 mg/kg/day.

Hypothetical Experimental Protocols

The following are detailed, yet illustrative, methodologies for the key experiments cited in the hypothetical data tables.

Bacterial Reverse Mutation Assay (Ames Test)

- Purpose: To assess the mutagenic potential of **(-)-Camphenilone** by its ability to induce reverse mutations at selected loci of several bacterial strains.

- Test Strains: *Salmonella typhimurium* strains TA98, TA100, TA1535, TA1537, and *Escherichia coli* strain WP2 uvrA.
- Methodology: The plate incorporation method was used. **(-)-Camphenilone**, dissolved in dimethyl sulfoxide (DMSO), was tested at five concentrations (50, 150, 500, 1500, and 5000 μ g/plate) in triplicate. Each concentration was tested with and without a metabolic activation system (S9 mix from Aroclor 1254-induced rat liver). The test substance, bacterial culture, and S9 mix (or buffer) were mixed with molten top agar and poured onto minimal glucose agar plates. Plates were incubated at 37°C for 48 hours. The number of revertant colonies per plate was then counted.
- Evaluation Criteria: A positive response was defined as a dose-related increase in the number of revertant colonies to at least twice the vehicle control value.

In Vivo Micronucleus Test

- Purpose: To determine the potential of **(-)-Camphenilone** to induce chromosomal damage in the bone marrow of mammals.
- Test System: Male C57BL/6 mice (n=5 per group).
- Methodology: Animals were administered **(-)-Camphenilone** via oral gavage at doses of 500, 1000, and 2000 mg/kg. A vehicle control (corn oil) and a positive control (cyclophosphamide, 40 mg/kg) were included. Bone marrow was harvested 24 hours after a single administration. Femurs were flushed, and the bone marrow cells were collected and smeared onto glass slides. Slides were stained with Giemsa, and 2000 polychromatic erythrocytes (PCEs) per animal were scored for the presence of micronuclei. Cytotoxicity was assessed by determining the ratio of PCEs to normochromatic erythrocytes (NCEs).
- Evaluation Criteria: A significant, dose-dependent increase in the frequency of micronucleated PCEs in treated groups compared to the vehicle control group was considered a positive result.

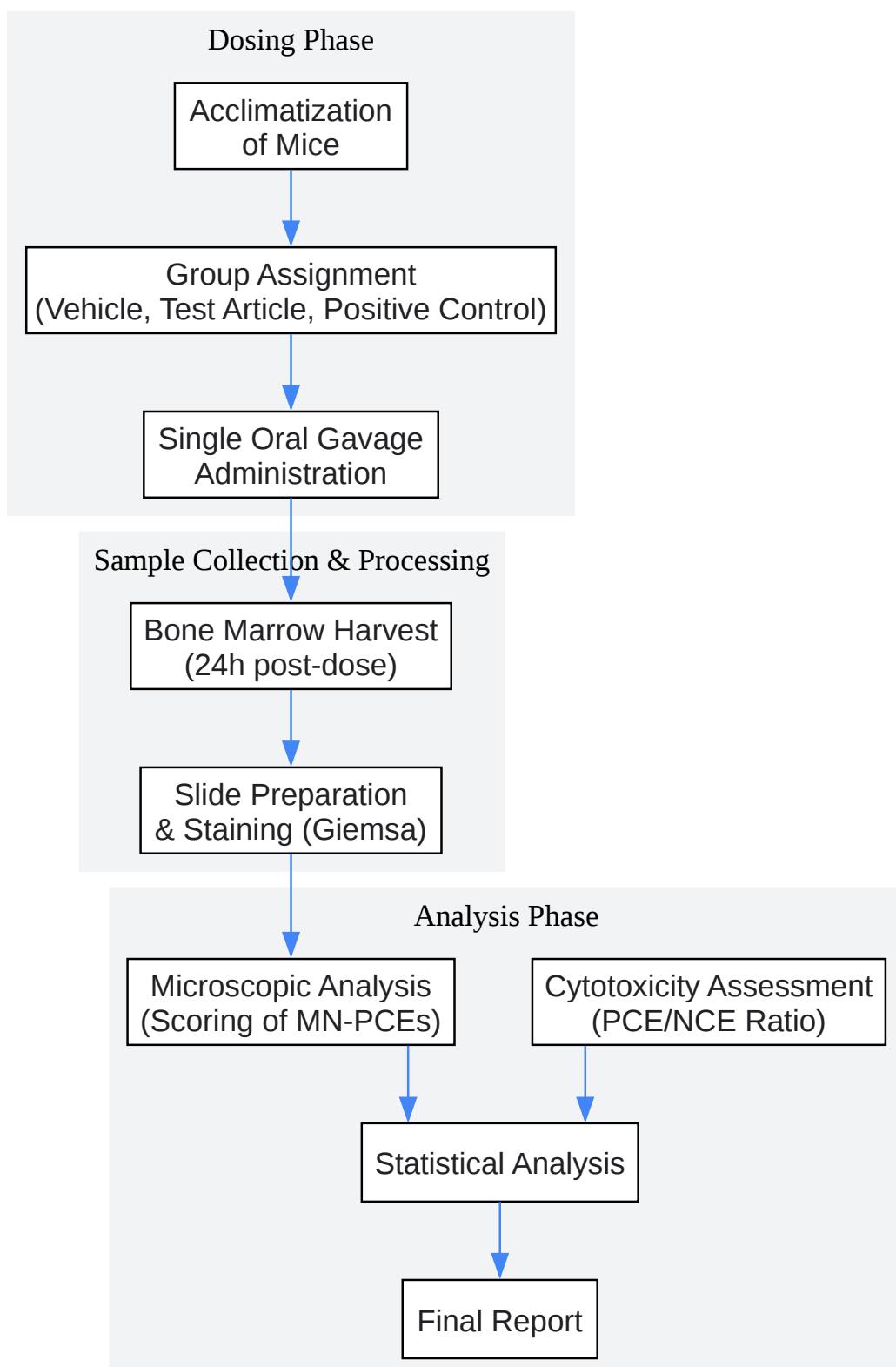
28-Day Repeated Dose Oral Toxicity Study

- Purpose: To evaluate the potential adverse effects of **(-)-Camphenilone** following repeated oral administration over 28 days in rats.

- Test System: Sprague-Dawley rats (10/sex/group).
- Methodology: **(-)-Camphenilone** was administered daily by oral gavage at doses of 0 (vehicle control), 100, 300, and 1000 mg/kg/day for 28 consecutive days. Animals were observed daily for clinical signs of toxicity. Body weight and food consumption were recorded weekly. At the end of the study, blood samples were collected for hematology and clinical chemistry analysis. All animals were subjected to a full necropsy, and selected organs were weighed. Tissues from all control and high-dose animals, as well as target organs from lower dose groups, were examined histopathologically.
- Evaluation Criteria: The No-Observed-Adverse-Effect Level (NOAEL) was determined as the highest dose level at which no biologically significant treatment-related adverse effects were observed.

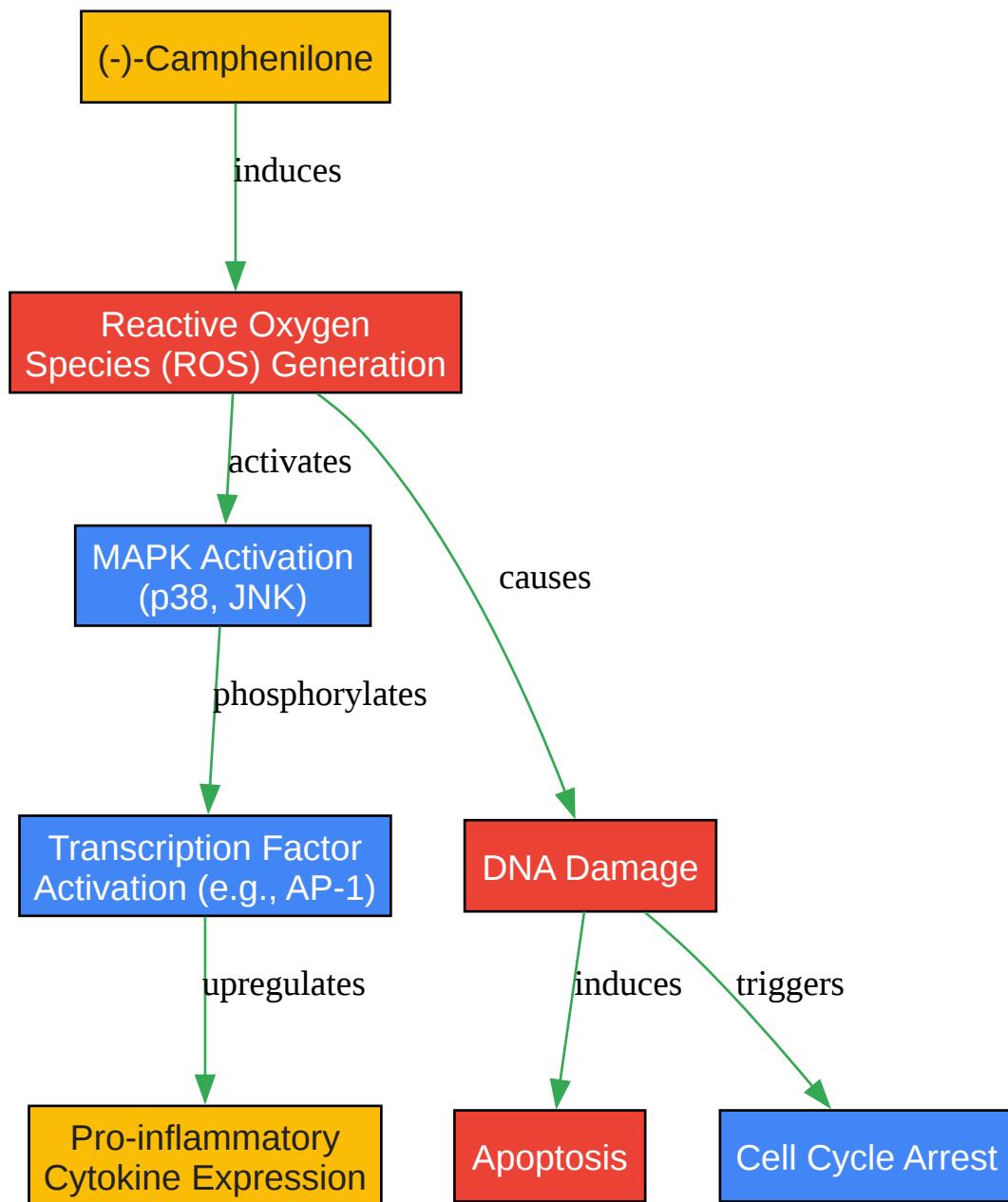
Mandatory Visualizations

Hypothetical Experimental Workflow: In Vivo Micronucleus Assay

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Caption: Workflow for a hypothetical in vivo micronucleus test of **(-)-Camphenilone**.

Hypothetical Signaling Pathway: Cellular Stress Response



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References

- 1. Camphenilone | C9H14O | CID 93073 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Toxicological Profile and Safety Data of (-)-Camphenilone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13416667#toxicological-profile-and-safety-data-of-camphenilone>]

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